molecular formula C23H19ClN2O3 B12445411 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B12445411
M. Wt: 406.9 g/mol
InChI Key: URHSHLUXBAOPGZ-UHFFFAOYSA-N
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H] [HSO4]) can be used for the synthesis of benzoxazole derivatives in water under reflux conditions .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted benzoxazole compounds.

Scientific Research Applications

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide include other benzoxazole derivatives, such as:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its combination of a benzoxazole core with a dimethylphenoxyacetamide moiety allows for unique interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C23H19ClN2O3/c1-14-6-8-19(10-15(14)2)28-13-22(27)25-18-5-3-4-16(11-18)23-26-20-12-17(24)7-9-21(20)29-23/h3-12H,13H2,1-2H3,(H,25,27)

InChI Key

URHSHLUXBAOPGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)C

Origin of Product

United States

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